Methyl 2-[(4,7-dimethoxy-1H-benzimidazol-1-yl)methyl]nicotinate
Description
Properties
Molecular Formula |
C17H17N3O4 |
|---|---|
Molecular Weight |
327.33 g/mol |
IUPAC Name |
methyl 2-[(4,7-dimethoxybenzimidazol-1-yl)methyl]pyridine-3-carboxylate |
InChI |
InChI=1S/C17H17N3O4/c1-22-13-6-7-14(23-2)16-15(13)19-10-20(16)9-12-11(17(21)24-3)5-4-8-18-12/h4-8,10H,9H2,1-3H3 |
InChI Key |
QQJABAIZMFJSMQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)N(C=N2)CC3=C(C=CC=N3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Reagents
The direct alkylation method employs methyl 2-(chloromethyl)nicotinate as the electrophilic component and 4,7-dimethoxy-1H-benzimidazole as the nucleophile. The reaction proceeds via an SN2 mechanism, where the benzimidazole’s nitrogen attacks the chloromethyl carbon, displacing chloride and forming the desired C–N bond. Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are typically used to enhance reactivity, with bases like potassium carbonate or triethylamine added to deprotonate the benzimidazole and drive the reaction forward.
Synthesis of Key Intermediates
Preparation of Methyl 2-(Chloromethyl)nicotinate
The chloromethyl nicotinate intermediate is critical to the target compound’s synthesis. A representative method involves the chlorination of methyl 2-(hydroxymethyl)nicotinate using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For example, methyl nicotinate derivatives are often synthesized via esterification of nicotinic acid with methanol under acidic conditions, followed by hydroxymethylation and subsequent chlorination.
Synthesis of 4,7-Dimethoxy-1H-Benzimidazole
The benzimidazole core is typically prepared by cyclizing 4,7-dimethoxy-1,2-diaminobenzene with formic acid or triethyl orthoformate. This method, adapted from benzimidazole syntheses in patent literature, proceeds via acid-catalyzed condensation to form the heterocyclic ring. Purification via column chromatography or recrystallization ensures high purity for subsequent alkylation.
Work-Up and Purification Strategies
Post-reaction work-up for Methyl 2-[(4,7-dimethoxy-1H-benzimidazol-1-yl)methyl]nicotinate involves neutralizing excess base, solvent removal under reduced pressure, and extraction with organic solvents such as ethyl acetate or dichloromethane. Silica gel column chromatography using gradients of petroleum ether and ethyl acetate (e.g., 4:1 v/v) is commonly employed for purification. Advanced techniques like high-performance liquid chromatography (HPLC) may further refine the product, as demonstrated in the synthesis of related benzimidazole derivatives.
Challenges and Mitigation Strategies
Competing Side Reactions
The primary side reaction in this synthesis is the over-alkylation of the benzimidazole ring, leading to di- or tri-substituted byproducts. This is mitigated by using a slight excess of the benzimidazole (1.1–1.3 equivalents) relative to the chloromethyl nicotinate. Additionally, maintaining reaction temperatures below 80°C reduces decomposition risks.
Purity and Yield Optimization
Yields for analogous benzimidazole alkylations range from 67% to 85%, suggesting room for improvement in the target compound’s synthesis. Recrystallization from isobutanol or ethanol, as described in patent CN112824387A, enhances purity to >98%. Implementing phase-transfer catalysts or microwave-assisted synthesis could further optimize reaction efficiency.
Analytical Characterization
Successful synthesis is confirmed via spectroscopic methods:
- Infrared (IR) Spectroscopy : Stretching vibrations at 1728 cm⁻¹ (C=O ester) and 1587 cm⁻¹ (C=N benzimidazole).
- ¹H NMR : Distinct signals for methoxy groups (δ 3.80–4.05 ppm), aromatic protons (δ 7.50–9.34 ppm), and the methylene bridge (δ 5.20–5.50 ppm).
- Mass Spectrometry : Molecular ion peak at m/z 327.33 [M⁺].
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4,7-dimethoxy-1H-benzimidazol-1-yl)methyl]nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of thioethers or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing benzimidazole derivatives exhibit significant antimicrobial properties. Methyl 2-[(4,7-dimethoxy-1H-benzimidazol-1-yl)methyl]nicotinate has been evaluated for its efficacy against various bacterial strains. A study demonstrated that derivatives of benzimidazole showed promising results against gram-positive and gram-negative bacteria, suggesting that this compound could be a candidate for developing new antibiotics .
Anticancer Potential
The benzimidazole scaffold is also associated with anticancer activity. In vitro studies have shown that certain benzimidazole derivatives can inhibit cancer cell proliferation. This compound may enhance the cytotoxic effect on cancer cells through mechanisms involving apoptosis and cell cycle arrest . Further research is needed to elucidate the specific pathways involved.
Neurological Applications
There is emerging evidence supporting the neuroprotective effects of benzimidazole derivatives. Compounds similar to this compound have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds may act by modulating neurotransmitter systems or reducing oxidative stress .
Pesticide Development
The structural characteristics of this compound suggest potential use as an agrochemical. Its ability to inhibit fungal growth positions it as a candidate for developing novel fungicides. Preliminary studies have indicated effective antifungal activity against common crop pathogens, which could lead to safer and more effective agricultural practices .
Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for creating materials with enhanced thermal stability and mechanical properties. The compound can serve as a functional monomer in the synthesis of advanced polymers with tailored properties for specific applications in coatings and composites .
Case Studies
Mechanism of Action
The mechanism of action of Methyl 2-[(4,7-dimethoxy-1H-benzimidazol-1-yl)methyl]nicotinate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(4-methoxy-1H-benzimidazol-1-yl)methyl]nicotinate
- Methyl 2-[(4,7-dimethoxy-1H-benzimidazol-1-yl)methyl]benzoate
- Methyl 2-[(4,7-dimethoxy-1H-benzimidazol-1-yl)methyl]pyridine
Uniqueness
Methyl 2-[(4,7-dimethoxy-1H-benzimidazol-1-yl)methyl]nicotinate is unique due to its specific substitution pattern and the presence of both benzimidazole and nicotinate moieties.
Biological Activity
Methyl 2-[(4,7-dimethoxy-1H-benzimidazol-1-yl)methyl]nicotinate (CAS Number: 1315219-77-2) is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its synthesis, chemical properties, and biological activities, particularly focusing on its anticancer and anti-inflammatory properties.
- Molecular Formula : C17H17N3O4
- Molecular Weight : 327.33 g/mol
- Synthesis : The compound is synthesized through a two-step process involving the reaction of 4,7-dimethoxybenzimidazole with sodium hydride in N,N-dimethylformamide, followed by the introduction of methyl nicotinate .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound targets tubulin, disrupting microtubule dynamics and leading to cell cycle arrest at the G2/M phase. This mechanism enhances the efficacy of concurrent radiotherapy .
- Case Study : A study evaluated its effects on neuroblastoma and glioblastoma cell lines. The results indicated that the compound had an LC50 (lethal concentration for 50% of cells) significantly lower than that of existing chemotherapeutic agents, demonstrating its potential as a more effective treatment option .
Anti-inflammatory Properties
In addition to its anticancer effects, this compound has shown promising anti-inflammatory activity.
- Mechanism of Action : The compound inhibits the expression of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). It also suppresses the nuclear translocation of NF-kB, a key regulator in inflammatory responses .
- Research Findings : In vitro studies demonstrated that treatment with this compound significantly reduced the levels of nitric oxide and other inflammatory markers in RAW264.7 macrophage cells exposed to lipopolysaccharide (LPS) .
Summary of Biological Activities
| Activity Type | Mechanism | Key Findings |
|---|---|---|
| Anticancer | Tubulin inhibition; G2/M phase arrest | LC50 values significantly lower than standard drugs |
| Anti-inflammatory | Inhibition of iNOS and COX-2; NF-kB suppression | Reduced pro-inflammatory cytokines in macrophages |
Q & A
What experimental strategies are recommended for optimizing the synthesis of this compound?
Basic Research Question
The compound’s synthesis involves esterification and substitution reactions. A bifunctional catalyst like MoO₃/SiO₂ can improve esterification efficiency by reducing reaction time and enhancing yield compared to traditional sulfuric acid catalysis . Key steps include refluxing nicotinic acid derivatives with methanol under controlled conditions and isolating the product via neutralization and column chromatography. Purity validation should employ thin-layer chromatography (TLC) and spectroscopic methods (NMR, mass spectrometry) .
Advanced Consideration : For regioselective substitution at the benzimidazole ring (4,7-dimethoxy positions), explore protecting-group strategies or microwave-assisted synthesis to minimize side reactions.
How can structural contradictions in crystallographic data be resolved during characterization?
Advanced Research Question
Discrepancies in X-ray crystallography data (e.g., bond angles, torsional strain) may arise from polymorphism or solvent effects. Use the SHELX suite (SHELXL/SHELXS) for high-resolution refinement, leveraging its robustness in handling twinned crystals and low-resolution datasets . Validate against spectroscopic data (e.g., ¹H/¹³C NMR) to confirm functional groups. For ambiguous regions, computational tools like density functional theory (DFT) can model electron density maps .
What methodologies are suitable for studying its percutaneous absorption and metabolism?
Basic Research Question
Employ in vitro microdialysis with excised human or murine skin to quantify penetration kinetics . Monitor hydrolysis to nicotinic acid using HPLC or LC-MS, noting the esterase-mediated half-life of 3–10 minutes in the dermis . For in vivo studies, use radiolabeled isotopes (e.g., ¹⁴C) to track urinary excretion (~15% recovery within 108 hours post-application) .
Advanced Consideration : Pair laser Doppler velocimetry with pharmacokinetic modeling to correlate cutaneous blood flow (e.g., prostaglandin D₂ release) with systemic absorption .
How can researchers address conflicting data on its antinociceptive mechanisms?
Advanced Research Question
Discrepancies between in vitro (prostaglandin mediation) and in vivo (central analgesic effects) results require multi-modal validation. Use knockout mouse models to isolate prostaglandin pathways or apply selective COX inhibitors during acetic acid-induced writhing tests . For central effects, perform hot-plate assays with microdialysis to measure neurotransmitter release (e.g., serotonin) in the spinal cord.
What analytical techniques are recommended for stability profiling in formulations?
Basic Research Question
Stability-indicating HPLC methods (e.g., C18 reverse-phase columns) can detect degradation products under varying pH, temperature, and UV exposure . Monitor ester hydrolysis by tracking nicotinic acid formation. For accelerated stability testing, store samples at 40°C/75% RH and compare against controls using validated pharmacopeial protocols .
How does the compound interact with microbial communities in biological matrices?
Advanced Research Question
Use bacterial co-culture assays (e.g., Penstemon-associated isolates) to assess growth inhibition or metabolic shifts. Methyl nicotinate at ecologically high concentrations (10⁻³–10⁻² M) reduces bacterial growth rates without affecting maximum density, suggesting bacteriostatic activity . Pair with metabolomics (GC-MS) to identify altered microbial metabolites.
What strategies improve T lymphocyte subset analysis in blood collected post-application?
Advanced Research Question
After topical application (10⁻³–10⁻¹ M), use flow cytometry with 6-color immunofluorescence to quantify CD3⁺/CD4⁺/CD8⁺ subsets. Note that methyl nicotinate increases perfusion index (via laser Doppler) but does not significantly alter lymphocyte proportions, enabling reliable immune profiling .
How can researchers mitigate batch-to-batch variability in synthesis?
Basic Research Question
Standardize reaction parameters (temperature, catalyst loading) and employ quality control (QC) via GC-MS or FTIR for intermediate verification. For MoO₃/SiO₂-catalyzed esterification, optimize silica pore size (20–50 Å) to enhance catalyst dispersion and reproducibility .
What computational tools predict its ligand-protein interactions?
Advanced Research Question
Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) can model binding to targets like prostaglandin synthases or benzimidazole-sensitive enzymes . Validate with SPR (surface plasmon resonance) to measure binding kinetics (KD, kon/koff).
How does the compound’s log P influence formulation design?
Basic Research Question
With a log P of 0.83, the compound exhibits moderate lipophilicity, favoring ethanol or ethyl acetate as solvents for topical formulations . For enhanced transdermal delivery, use lipid-based nanocarriers (e.g., liposomes) to bypass the stratum corneum .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
